molecular formula C20H18N2O2 B2393485 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 344262-22-2

3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No.: B2393485
CAS No.: 344262-22-2
M. Wt: 318.376
InChI Key: VJFPHDGDWZEJTG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a complex organic compound belonging to the class of pyrido[2,1-a]isoquinolines. This compound features a unique structure that combines an anilinomethylene group with a tetrahydroisoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione typically involves multi-component reactions. One common method is the three-component domino reaction, which includes 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids. This reaction is carried out in anhydrous acetonitrile under microwave irradiation at 130°C . Another approach involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with electron-deficient terminal alkynes such as methyl propynoate and acetylacetylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and domino reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, methyl propynoate, acetylacetylene, and various CH acids such as N,N′-dimethylbarbituric acid and dimedone . Reaction conditions often involve the use of anhydrous solvents and microwave irradiation to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,1-a]isoquinolines and their derivatives, which exhibit various biological activities .

Scientific Research Applications

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is unique due to its combination of an anilinomethylene group with a tetrahydroisoquinoline core. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-3-(phenyliminomethyl)-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-12-18-16-9-5-4-6-14(16)10-11-22(18)20(24)17(19)13-21-15-7-2-1-3-8-15/h1-9,13,18,23H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUFMNUIGFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=C(C2=O)C=NC3=CC=CC=C3)O)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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